molecular formula C22H32O2 B032381 9-cis,13-cis-Retinol 15-Acetate CAS No. 29444-27-7

9-cis,13-cis-Retinol 15-Acetate

Cat. No.: B032381
CAS No.: 29444-27-7
M. Wt: 328.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-VEKRBDQFSA-N
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Description

13-cis-Retinyl acetate is an active isomer of Retinyl acetate, a metabolite of vitamin A. It is a derivative of retinoic acid and plays a crucial role in various biological processes. Retinoids, including 13-cis-Retinyl acetate, are essential for vision, cellular differentiation, and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinyl acetate typically involves the isomerization of all-trans-Retinyl acetate. This process can be achieved through photoisomerization, where light induces the conversion of the all-trans form to the 13-cis form . The reaction conditions often include the use of solvents like methanol and the presence of antioxidants to prevent degradation.

Industrial Production Methods: Industrial production of 13-cis-Retinyl acetate involves large-scale synthesis using similar isomerization techniques. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for separation and purification .

Chemical Reactions Analysis

Types of Reactions: 13-cis-Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different isomers of retinoic acid and other retinoid derivatives, which have significant biological activities .

Scientific Research Applications

13-cis-Retinyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13-cis-Retinyl acetate involves its conversion to 13-cis-retinoic acid, which then interacts with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene transcription, influencing cellular processes like differentiation, proliferation, and apoptosis . The compound’s effects on the skin, for example, are due to its ability to modulate the expression of genes involved in keratinocyte differentiation and sebum production .

Comparison with Similar Compounds

  • All-trans-Retinyl acetate
  • 9-cis-Retinyl acetate
  • Retinol
  • Retinal
  • All-trans-Retinoic acid
  • 13-cis-Retinoic acid

Comparison: 13-cis-Retinyl acetate is unique due to its specific isomeric form, which influences its biological activity and stability. Compared to all-trans-Retinyl acetate, the 13-cis form has different pharmacokinetics and is less prone to degradation. This makes it particularly useful in applications where stability and prolonged activity are desired .

Properties

IUPAC Name

[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJRVVDBSJHIZ-VEKRBDQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/COC(=O)C)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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